methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidinyl Pyridines in Drug Discovery
Pyrrolidinyl pyridines are frequently investigated for their biological activities. For instance, 1-Aminopyridinium ylides serve as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, demonstrating potential utility in medicinal chemistry for the functionalization of molecules (Le, Nguyen, & Daugulis, 2019).
Sulfamoyl Thiophenes in Materials Science
Sulfamoyl thiophenes are of interest in materials science for their unique properties. For example, the palladium-catalyzed oxidative carbonylative S-cyclization process under aerobic conditions using sulfurated substrates has been reported, which could be applied to the synthesis of thiophene-3-carboxylic esters, a key step in the development of novel materials (Mancuso et al., 2021).
Carboxylates in Organic Synthesis
Carboxylates play a crucial role in organic synthesis. The synthesis and crystal structure investigation of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide provides insights into how carboxylate functionalities can influence molecular packing and interactions, which is vital for the design of complex organic molecules (Ramasubramanian et al., 2007).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, which could be attributed to their different binding modes to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The design of new pyrrolidine compounds with different biological profiles is guided by the best approach in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-24-16(21)15-12(5-8-25-15)26(22,23)18-10-11-4-6-17-13(9-11)19-7-2-3-14(19)20/h4-6,8-9,18H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZVREQEPRIMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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